molecular formula C13H13NO B1349954 4-(2-Methoxyphenyl)aniline CAS No. 263901-48-0

4-(2-Methoxyphenyl)aniline

Cat. No. B1349954
CAS RN: 263901-48-0
M. Wt: 199.25 g/mol
InChI Key: VPUUSIRSYXBBJA-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)aniline is an organic compound that belongs to the class of aryls . It is used as a building block in organic chemistry .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the reduction of Schiff bases . In one method, 4-methoxy-4′-(di-p-tolylamino)stilbene and two equivalent amounts of sodium ethanethiolate were dissolved into N,N-dimethylformamide, allowing the reaction to proceed at 130° C for 5 hours.


Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been studied using various techniques. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported, showing that these compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

Scientific Research Applications

Fluorescence Quenching in Boronic Acid Derivatives

  • Research Insight : Fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), was observed in alcohols with aniline as a quencher. This study provides insight into the interactions of methoxyphenyl boronic acid derivatives in different solvent environments (Geethanjali et al., 2015).

Electrochemical and Electrochromic Behaviors

  • Research Insight : Ambipolar polyimides containing aniline derivatives with varying degrees of 4-methoxyphenyl substituents exhibit unique electrochemical and electrochromic characteristics. These materials are significant for understanding the impact of methoxyphenyl groups in polyimides (Huang, Yen, & Liou, 2011).

Synthesis and Application in Solar Cells

  • Research Insight : Arylamine derivatives, including 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, demonstrate improved thermal stability and efficient hole transporting properties in perovskite solar cells. This research shows the potential of methoxyphenyl aniline derivatives in renewable energy applications (Liu et al., 2016).

Interaction with DNA

  • Research Insight : Aniline derivatives like N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide bind to DNA, potentially influencing the effectiveness of antitumor drugs. This highlights the importance of methoxyphenyl aniline derivatives in drug-DNA interaction studies (Hénichart, Bernier, & Catteau, 1982).

Oxidation and Catalysis

  • Research Insight : The oxidation of 4-alkoxyanilines, including 4-methoxy-aniline, results in various products under certain reaction conditions. This study provides insight into the reactivity of methoxyaniline derivatives, which is vital for understanding their roles in chemical synthesis (Gebhardt et al., 2008).

Electrochromic Materials Research

  • Research Insight : Novel electrochromic materials incorporating 4-methoxyphenyl aniline show potential in near-infrared region applications. These materials, due to their unique properties, are relevant in the development of advanced electrochromic devices (Li et al., 2017).

Safety and Hazards

The safety data sheet for similar compounds such as Aniline indicates that they are classified as having acute toxicity (oral, dermal, and inhalation), serious eye damage, skin sensitization, germ cell mutagenicity, carcinogenicity, and specific target organ toxicity (repeated exposure) .

Future Directions

The future directions for the study of 4-(2-Methoxyphenyl)aniline and similar compounds could involve further investigation into their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

properties

IUPAC Name

4-(2-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUUSIRSYXBBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374843
Record name 4-(2-Methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

263901-48-0
Record name 4-(2-Methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'-Methoxybiphenyl-4-yl)amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 52.4 g of 2-methoxy-4′-nitrobiphenyl and 76 g of ammonium formate in 640 mL of methanol was treated with 6.4 g of 10% Pd/C at 0° C. The reaction mixture was allowed to stir at the same temperature for half an hour. The reaction was then warmed to room temperature and the mixture was allowed to stir overnight. The reaction mixture was filtered through diatomaceous earth and the residue was rinsed with methanol. The methanol was evaporated in vacuo and the remaining mixture was dissolved in EtOAc and washed with water several times. The organic layer was dried over magnesium sulfate. The solvent was evaporated in vacuo and yielded 49 g of 2-methoxy-4′-aminobiphenyl as a solid.
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52.4 g
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76 g
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640 mL
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6.4 g
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Synthesis routes and methods II

Procedure details

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